molecular formula C5H12N2S B1635358 2,2-Dimethylpropanethiohydrazide

2,2-Dimethylpropanethiohydrazide

Cat. No.: B1635358
M. Wt: 132.23 g/mol
InChI Key: GJDKDYJNYVBZRZ-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanethiohydrazide (hypothetical structure inferred from nomenclature) is a thiohydrazide derivative characterized by a branched hydrocarbon backbone (2,2-dimethylpropane) linked to a thiohydrazide functional group (–NH–NH–C(=S)–). Thiohydrazides are notable for their applications in coordination chemistry, medicinal chemistry, and materials science due to their ability to act as ligands and participate in click reactions .

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

2,2-dimethylpropanethiohydrazide

InChI

InChI=1S/C5H12N2S/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8)

InChI Key

GJDKDYJNYVBZRZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=S)NN

Canonical SMILES

CC(C)(C)C(=S)NN

Origin of Product

United States

Comparison with Similar Compounds

(E)-N,N-Dimethyl-2-((E-1-(2-(p-tolyl)hydrazono)propan-2-ylidene)hydrazine-1-carbothioamide (DMPTHP)

  • Structure : Combines a thioamide (–C(=S)–NH–) with a hydrazone (–NH–N=CH–) and dimethyl substituents.
  • Synthesis : Prepared via condensation reactions, characterized using IR, $ ^1 \text{H} $-NMR, and mass spectrometry .
  • Key Differences : DMPTHP includes aromatic (p-tolyl) and hydrazone moieties absent in 2,2-dimethylpropanethiohydrazide, which may enhance its metal-binding affinity .

2-(2-Methoxyethoxy)propanehydrazide

  • Structure : Features a propanehydrazide core with a methoxyethoxy substituent.
  • Physical Properties : Molecular weight = 162.19 g/mol, CAS 1339027-06-3. Solubility and stability data are unavailable but inferred to be moderate due to polar ether groups .
  • Applications : Likely used in polymer or pharmaceutical synthesis, analogous to maleimide-functionalized polymers in vapor-phase fabrication .
  • Contrast : Lacks the thioamide group and branched alkyl chain of this compound, reducing sulfur-based reactivity .

2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide

  • Structure: Combines a dichlorophenoxy group with an indole-derived hydrazide.
  • Synthesis : Requires multi-step organic reactions, emphasizing halogenated aromatic systems.
  • Divergence: The indole and dichlorophenoxy groups introduce steric and electronic effects absent in this compound, likely altering solubility and target interactions .

Key Comparative Data

Property This compound DMPTHP 2-(2-Methoxyethoxy)propanehydrazide
Molecular Formula C$5$H${12}$N$_2$S (hypothetical) C${13}$H${18}$N$_4$S C$6$H${14}$N$2$O$3$
Molecular Weight ~132.23 g/mol 278.37 g/mol 162.19 g/mol
Functional Groups Thioamide, branched alkyl Thioamide, hydrazone, aromatic Hydrazide, ether
Coordination Ability Moderate (S donor) High (N,S donors) Low
Potential Applications Ligand synthesis, click chemistry Metal complexes, drug design Polymer precursors

Research Findings and Trends

  • Synthetic Challenges : Thiohydrazides like DMPTHP require precise control of reaction conditions to avoid side products, a trend likely applicable to this compound .
  • Toxicity Considerations : Hydrazine derivatives (e.g., 1,2-diphenylhydrazine) often exhibit toxicity, necessitating careful handling and environmental monitoring .
  • Industrial Relevance : Branched alkyl thiohydrazides may enhance thermal stability in polymers, as seen in maleimide-functionalized materials .

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